10-Undecen-1-ol, methanesulfonate

Übersicht

Beschreibung

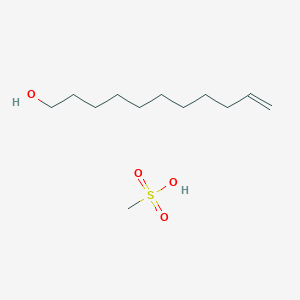

10-Undecen-1-ol, methanesulfonate, also known as 10-Undecenyl methanesulfonate, is a chemical compound with the molecular formula C12H24O3S and a molecular weight of 248.38 g/mol . It is a member of the methane sulfonate family and is characterized by the presence of an undecenyl group attached to a methanesulfonate moiety . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecen-1-ol, methanesulfonate typically involves the reaction of 10-Undecen-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

10-Undecen-1-ol+Methanesulfonyl chloride→10-Undecen-1-ol, methanesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of methanesulfonic acid as a catalyst in esterification reactions is also common in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

10-Undecen-1-ol, methanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the methanesulfonate group to a hydroxyl group.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

10-Undecen-1-ol, methanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological alkylating agents and their effects on cellular processes.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 10-Undecen-1-ol, methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes fission, releasing the undecenyl group, which then reacts with nucleophiles such as DNA, proteins, or enzymes . This alkylation process can lead to the inhibition of cellular functions and has been studied for its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

10-Undecen-1-ol: A precursor to 10-Undecen-1-ol, methanesulfonate, used in similar applications.

Methyl 10-undecenoate: Another derivative of undecenoic acid, used in the synthesis of various chemicals.

10-Undecenoic acid: A related compound used in the production of polymers and other industrial products.

Uniqueness

This compound is unique due to its combination of an undecenyl group and a methanesulfonate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Biologische Aktivität

10-Undecen-1-ol, methanesulfonate (also known as 10-undecyl methane sulfonate) is a compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological mechanisms, effects, and research findings associated with this compound.

- Chemical Formula : CHOS

- Molecular Weight : 246.36 g/mol

- CAS Registry Number : 112-43-6

This compound exhibits a variety of biological activities through several mechanisms:

- Anti-infection Properties : The compound has shown efficacy against various pathogens, including bacteria and viruses. Its mechanism involves disrupting cellular membranes, leading to cell lysis and death of the pathogen .

- Cell Cycle Regulation : Research indicates that this compound can influence cell cycle progression and apoptosis in cancer cells. It appears to modulate pathways related to DNA damage response and cell survival, particularly through the PI3K/Akt/mTOR signaling pathway .

- Inflammation Modulation : It has been implicated in anti-inflammatory responses, potentially through inhibition of NF-κB signaling pathways, which play a critical role in inflammation .

- Neuronal Signaling : Studies suggest that 10-undecen-1-ol may interact with G-protein coupled receptors (GPCRs), influencing neuronal signaling pathways and potentially offering neuroprotective effects .

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial properties of various compounds, 10-undecen-1-ol was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with 10-undecen-1-ol resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation .

- Inflammatory Response Reduction : Animal models treated with 10-undecen-1-ol showed reduced levels of inflammatory cytokines following induced inflammation, supporting its role as an anti-inflammatory agent .

Data Tables

Eigenschaften

IUPAC Name |

methanesulfonic acid;undec-10-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h2,12H,1,3-11H2;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBUYKQGTRKHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C=CCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70789072 | |

| Record name | Methanesulfonic acid--undec-10-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70789072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52355-50-7 | |

| Record name | Methanesulfonic acid--undec-10-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70789072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.